3-(2-Methylpyrimidin-4-yl)benzoic acid
Description
The exact mass of the compound 3-(2-methyl-4-pyrimidinyl)benzoic acid is 214.074227566 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-13-6-5-11(14-8)9-3-2-4-10(7-9)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYAEMOUDCWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 3 2 Methylpyrimidin 4 Yl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to the reverse of known chemical reactions. scitepress.org
For 3-(2-methylpyrimidin-4-yl)benzoic acid, the most logical and strategic disconnection is at the C-C bond between the pyrimidine (B1678525) ring and the benzoic acid ring. This approach is characteristic of methods used to form biaryl compounds.
Figure 1: Retrosynthetic Disconnection of this compound
Target Molecule: this compound
Key Disconnection: The C4 position of the pyrimidine ring and the C3 position of the benzoic acid ring.
Synthons: This disconnection generates two key synthons: a 2-methylpyrimidin-4-yl cation equivalent and a 3-carboxyphenyl anion equivalent.
Synthetic Equivalents (Reagents): The practical chemical reagents corresponding to these synthons are typically a 4-halo-2-methylpyrimidine (such as 4-chloro-2-methylpyrimidine) and a 3-carboxy-substituted organometallic reagent, most commonly 3-(dihydroxyboranyl)benzoic acid (3-carboxyphenylboronic acid).
This retrosynthetic pathway logically leads to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key bond-forming step in the forward synthesis.
Precursor Synthesis and Functionalization Approaches
Synthesis of the Pyrimidine Precursor (4-Chloro-2-methylpyrimidine): This precursor can be synthesized from simple starting materials. A common route involves the condensation of acetamidine (B91507) with a 1,3-dicarbonyl compound or its equivalent to form a 2-methylpyrimidin-4-ol. This intermediate is then halogenated, typically using phosphoryl chloride (POCl₃), to yield the desired 4-chloro-2-methylpyrimidine (B1348355).
Synthesis of the Benzoic Acid Precursor (3-Carboxyphenylboronic Acid): This precursor is often prepared from a corresponding halogenated benzoic acid. For instance, 3-bromobenzoic acid can be converted into its boronic acid derivative. This is typically achieved through one of two main pathways:
Halogen-Metal Exchange and Borylation: Reaction of 3-bromobenzoic acid (or its ester-protected form) with a strong base like n-butyllithium, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup.
Palladium-Catalyzed Borylation: A more modern approach involves the direct, palladium-catalyzed coupling of 3-bromobenzoic acid with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).
The carboxylic acid group in the benzoic acid precursor may be protected as an ester (e.g., a methyl or ethyl ester) during these steps and through the subsequent coupling reaction to prevent unwanted side reactions. arxiv.org This ester is then hydrolyzed back to the carboxylic acid in the final step of the synthesis. chemicalbook.com
Direct C-C and C-N Coupling Reactions for Core Structure Formation
The formation of the core biaryl structure of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is the most prominent C-C bond-forming reaction for this synthesis, directly connecting the two key precursors. nih.gov The reaction involves the coupling of an organoboron compound (3-carboxyphenylboronic acid or its ester) with an organohalide (4-chloro-2-methylpyrimidine) in the presence of a palladium catalyst and a base. mdpi.com
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Halide | 4-Chloro-2-methylpyrimidine | Electrophilic partner |
| Boronic Acid/Ester | 3-(Methoxycarbonyl)phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, dppf, S-Phos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene (B28343), 1,4-Dioxane, Acetonitrile (B52724)/Water | Provides the reaction medium |
The reaction generally proceeds with high yields and excellent functional group tolerance, although protection of the carboxylic acid group is often recommended. beilstein-journals.org
Buchwald-Hartwig Amination: While the key bond in the target molecule is a C-C bond, the Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that is highly relevant in the broader synthesis of complex pyrimidine derivatives. researchgate.netresearchgate.net It could be employed in alternative synthetic strategies or for the synthesis of related analogues. For instance, a precursor like 4-amino-2-methylpyrimidine could be synthesized by coupling 4-chloro-2-methylpyrimidine with an amine source under Buchwald-Hartwig conditions. thieme-connect.com This method involves a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base to couple an amine with an aryl halide. rsc.orgrsc.org
Chemo-, Regio-, and Stereoselective Synthetic Protocols
Selectivity is a critical consideration in the synthesis of multi-functional molecules like this compound.
Regioselectivity: The primary challenge in regioselectivity arises if a di- or tri-substituted pyrimidine is used. For example, if the synthesis starts with 2,4-dichloropyrimidine, the cross-coupling reaction must selectively occur at the C4 position. Studies have shown that the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids is highly regioselective, with the reaction preferentially occurring at the more electrophilic C4 position over the C2 position. semanticscholar.org This inherent reactivity allows for the direct synthesis of 4-aryl-2-chloropyrimidines, which can then be further modified.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the Suzuki coupling to form the target molecule, the primary chemoselectivity issue involves the carboxylic acid group. Under the basic conditions of the reaction, the acid could potentially undergo side reactions or interfere with the catalyst. To ensure a clean reaction and high yields, the carboxylic acid is often protected as an ester. The ester is stable under the reaction conditions and can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.
Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.
Green Chemistry Principles and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.net The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, improve energy efficiency, and minimize the use of hazardous substances. nih.govkuey.net
Traditional cross-coupling reactions often use volatile and potentially toxic organic solvents like toluene or dioxane. mdpi.com Green alternatives focus on minimizing or replacing these solvents.
Aqueous Medium Reactions: Performing the Suzuki-Miyaura coupling in water or aqueous solvent mixtures is a key green strategy. kuey.net Water is non-toxic, non-flammable, and inexpensive. Specialized water-soluble ligands and catalysts have been developed to facilitate these reactions.
Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, for example, by grinding the reactants together, sometimes with the aid of microwave irradiation. rsc.org This approach drastically reduces solvent waste.
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, reducing byproducts. rasayanjournal.co.in
High-Efficiency Catalysts: The development of highly active palladium catalysts allows for extremely low catalyst loadings (measured in parts-per-million, or ppm), which reduces cost and minimizes contamination of the final product with residual heavy metals. semanticscholar.org
Recyclable Catalysts: The use of heterogeneous or immobilized catalysts offers the advantage of easy separation from the reaction mixture and the potential for recycling and reuse, further minimizing waste and improving the sustainability of the synthesis. kuey.net
Comprehensive Spectroscopic and Advanced Structural Elucidation of 3 2 Methylpyrimidin 4 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)
A complete NMR analysis would be fundamental to confirming the molecular structure of 3-(2-Methylpyrimidin-4-yl)benzoic acid.
¹H NMR: This technique would identify all unique proton environments. The spectrum would be expected to show distinct signals for the methyl group on the pyrimidine (B1678525) ring, the protons on the pyrimidine ring, and the protons on the benzoic acid ring. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the connectivity and relative positions of these protons.
¹³C NMR: This spectrum would reveal the number of unique carbon environments. Signals would be expected for the methyl carbon, the carbons of the pyrimidine ring, the carbons of the benzene (B151609) ring, and the carboxylic acid carbon. The chemical shifts would be characteristic of their electronic environments.
2D NMR (COSY, HSQC, HMBC): These advanced techniques would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the link between the pyrimidine and benzoic acid moieties.
Hypothetical ¹H and ¹³C NMR Data Table: No experimental data found in the literature.
| Technique | Expected Regions/Signal Types | Information Yielded |
|---|---|---|
| ¹H NMR | Aromatic Region (δ 7.0-9.0 ppm), Methyl Region (δ ~2.5 ppm), Carboxylic Acid (δ >10 ppm) | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. |
| ¹³C NMR | Aromatic/Heteroaromatic (δ 110-170 ppm), Carboxylic Acid (δ >165 ppm), Methyl (δ ~20-25 ppm) | Number of unique carbons and their chemical environment. |
| COSY | Cross-peaks between coupled protons | Shows which protons are adjacent to each other. |
| HSQC | Correlation between protons and their directly attached carbons | Links proton signals to their corresponding carbon signals. |
| HMBC | Correlation between protons and carbons over 2-3 bonds | Confirms long-range connectivity, crucial for linking the two ring systems. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS is essential for confirming the elemental composition and identifying the compound.
Molecular Formula Confirmation: HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which could be used to confirm the molecular formula C₁₂H₁₀N₂O₂.
Fragmentation Analysis: The mass spectrum would show a specific fragmentation pattern. Key fragments would likely arise from the loss of the carboxylic acid group (-COOH), loss of CO₂, or cleavage of the bond between the two aromatic rings. Analyzing these fragments helps to verify the structure.
Hypothetical HRMS Data Table: No experimental data found in the literature.
| Ion Type | Calculated m/z | Observed m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 215.0815 | Not Available | Protonated parent molecule |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting
FT-IR and Raman spectroscopy provide information about the functional groups present in the molecule.
FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a very broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C=N and C=C stretches of the aromatic rings (around 1400-1600 cm⁻¹), and C-H stretches.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.
Hypothetical Vibrational Spectroscopy Data Table: No experimental data found in the literature.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| ~3000 | O-H stretch (carboxylic acid dimer) | FT-IR |
| ~1700 | C=O stretch (carboxylic acid) | FT-IR, Raman |
| 1400-1600 | C=C/C=N Aromatic ring stretches | FT-IR, Raman |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would confirm the bond lengths, bond angles, and the dihedral angle between the pyrimidine and benzoic acid rings. It would also reveal how the molecules pack together in the crystal lattice, likely showing intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers or chains. No published crystal structures for this compound could be located.
Hypothetical Crystal Data Table: No experimental data found in the literature.
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Key Bond Lengths/Angles | Not Available |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (If Chiral Analogs or Derivatives)
The molecule this compound is achiral and therefore would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are only applicable to chiral molecules (those that are non-superimposable on their mirror images) or to molecules in a chiral environment. This section is not applicable to the target compound itself.
Chemical Reactivity, Derivatization, and Transformation Studies of 3 2 Methylpyrimidin 4 Yl Benzoic Acid
Reactions at the Pyrimidine (B1678525) Core
The pyrimidine ring, being an electron-deficient heterocycle, dictates the primary mode of reactivity at this core. The presence of two nitrogen atoms significantly influences its susceptibility to both electrophilic and nucleophilic attacks.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the deactivating effect of the two nitrogen atoms. Reactions typically require harsh conditions, and the substitution pattern is influenced by the existing substituents. In contrast, the pyrimidine ring is more amenable to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. For instance, in related pyrimidine systems, nucleophilic displacement of leaving groups such as halides or sulfones at the C4 position is a common strategy for introducing various functionalities. nih.gov The reactivity of the C4 position in 3-(2-methylpyrimidin-4-yl)benzoic acid towards nucleophiles would be influenced by the electronic nature of the benzoic acid substituent.
In analogous pyridinium (B92312) systems, which share some electronic similarities with pyrimidines, the leaving group ability in nucleophilic aromatic substitution does not always follow the typical halogen order (F > Cl > Br > I), indicating a complex interplay of factors in the reaction mechanism. nih.gov For 2-MeSO2-4-chloropyrimidine, nucleophilic attack by alkoxides and formamide (B127407) anions is directed to the C-2 position due to the formation of a hydrogen bond with the acidic MeSO2 proton, which lowers the transition state energy for attack at this position. nih.gov
Ring Transformations and Rearrangements
The pyrimidine ring can undergo various transformation and rearrangement reactions, often initiated by nucleophilic attack. Quaternary pyrimidinium salts, formed by N-alkylation, are particularly susceptible to such transformations. organic-chemistry.orgbldpharm.com For example, treatment of N-methylpyrimidinium salts with nucleophiles like ammonia (B1221849) can lead to ring-opening and subsequent re-closure to form a different heterocyclic system. organic-chemistry.org While specific studies on the ring transformation of this compound are not extensively documented, the general principles suggest that under specific conditions, particularly after activation of the pyrimidine nitrogen, it could be induced to undergo ring-opening and rearrangement pathways. For example, some 5-formyluracil (B14596) derivatives undergo a pyrimidine-to-pyrazole ring transformation upon reaction with hydrazines. researchgate.net Similarly, pyran-2-ones can undergo ring transformations into various heterocyclic systems upon reaction with nucleophiles. nih.gov
Transformations of the Benzoic Acid Moiety
The benzoic acid portion of the molecule offers a rich platform for derivatization through reactions of both the carboxylic acid group and the aromatic ring.
Carboxylic Acid Functionalization (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group of this compound can be readily transformed into a variety of functional groups.
Esterification: The formation of esters is a common derivatization. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. nih.govnih.gov Microwave-assisted esterification has also been shown to be an effective method for substituted benzoic acids. nih.gov Another approach involves the use of reagents like N-bromosuccinimide (NBS) to catalyze the esterification under mild conditions. researchgate.net
Amidation: Amides are frequently synthesized from carboxylic acids. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. Direct amidation of carboxylic acids with amines can also be achieved using coupling agents or catalysts like titanium tetrachloride (TiCl₄). bldpharm.com
Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol.
Table 1: Examples of Carboxylic Acid Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat | Methyl ester |
| Amidation | 1. SOCl₂2. Amine (e.g., R-NH₂) | Amide |
| Reduction | 1. LiAlH₄, dry ether2. H₃O⁺ workup | Primary alcohol |
Reactivity of the Methyl Group and Side Chain Modification
The methyl group at the 2-position of the pyrimidine ring is not an inert substituent. Its reactivity is enhanced by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring, making the methyl protons acidic and susceptible to deprotonation.
This "active" methyl group can participate in condensation reactions with aldehydes and other electrophiles. For example, in the presence of a base or an acid catalyst, the methyl group can be deprotonated to form a nucleophilic species that can then attack the carbonyl carbon of an aldehyde, leading to a styryl-like derivative after dehydration. This type of reaction is a valuable tool for extending the side chain and synthesizing more complex molecules.
Furthermore, the methyl group can be oxidized to a carboxylic acid group under appropriate conditions. nih.gov This transformation provides a route to dicarboxylic acid derivatives, further expanding the synthetic utility of the parent molecule.
Table 2: Examples of Methyl Group and Side Chain Modifications
| Reaction Type | Reagents and Conditions | Product Type |
| Condensation | Aldehyde (e.g., Benzaldehyde), Acid or Base catalyst | Styryl derivative |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid |
Oxidative and Reductive Chemistry
The oxidative and reductive chemistry of this compound is expected to involve reactions at the pyrimidine ring, the methyl group, and the carboxylic acid.
Oxidative Chemistry
The pyrimidine ring is generally an electron-deficient system, which can influence its susceptibility to oxidation. The methyl group attached to the pyrimidine ring is a potential site for oxidation. Strong oxidizing agents can convert the methyl group to a carboxylic acid. For instance, the oxidation of methyl groups on pyrimidine rings to carboxylic acids has been achieved using reagents like potassium permanganate (B83412). scialert.netoregonstate.edu N-oxidation of the pyrimidine ring nitrogens can also occur, typically using peroxy acids like m-chloroperbenzoic acid (m-CPBA), which could lead to the formation of pyrimidine N-oxides. scialert.net However, direct N-oxidation of pyrimidines can sometimes lead to ring-opening reactions under harsh conditions. scialert.net The benzoic acid part of the molecule is generally resistant to oxidation under standard conditions.
Potential Oxidative Reactions
| Reaction Type | Reagent | Potential Product | Reference (Analogous Reactions) |
|---|---|---|---|
| Methyl Group Oxidation | Potassium permanganate (KMnO4) | 4-(3-Carboxyphenyl)pyrimidine-2-carboxylic acid | scialert.netoregonstate.edu |
| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) | 3-(2-Methyl-1-oxido-pyrimidin-4-yl)benzoic acid and/or 3-(2-Methyl-3-oxido-pyrimidin-4-yl)benzoic acid | scialert.net |
Reductive Chemistry
The pyrimidine ring can undergo reduction, typically hydrogenation, to yield di- or tetrahydropyrimidine (B8763341) derivatives. wikipedia.orgresearchgate.net This process usually requires catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents like sodium borohydride, although the latter is generally less effective for electron-deficient aromatic rings unless activated by electron-withdrawing groups. researchgate.netresearchgate.net The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent would be crucial to achieve selectivity between the pyrimidine ring and the carboxylic acid. For example, LiAlH₄ is known to reduce pyrimidine-5-carboxylates. researchgate.net
Potential Reductive Reactions
| Reaction Type | Reagent | Potential Product | Reference (Analogous Reactions) |
|---|---|---|---|
| Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) | (3-(2-Methylpyrimidin-4-yl)phenyl)methanol | researchgate.net |
| Pyrimidine Ring Hydrogenation | H₂/Palladium catalyst | 3-(2-Methyl-1,4,5,6-tetrahydropyrimidin-4-yl)benzoic acid | wikipedia.orgresearchgate.net |
Photochemical and Thermal Transformations
The study of photochemical and thermal reactions provides insights into the stability and potential isomerization or degradation pathways of a molecule.
Photochemical Transformations
Pyrimidine derivatives are known to undergo various photochemical reactions. wikipedia.org Upon UV irradiation, pyrimidines can undergo [2+2] photocycloaddition reactions, particularly if a suitable reaction partner is available. acs.org In the absence of other reactants, isomerization or rearrangement could occur. For instance, pyrimidine N-oxides have been shown to rearrange to oxaziridines upon photolysis, which are often unstable intermediates. wur.nl The presence of the benzoic acid moiety might influence the photochemical behavior, potentially participating in intramolecular reactions or affecting the energy levels of the excited states. Irradiation of pyrimidine derivatives in aqueous solutions can also lead to the formation of photohydrates. acs.org
Potential Photochemical Reactions
| Reaction Type | Conditions | Potential Product(s) | Reference (Analogous Reactions) |
|---|---|---|---|
| Photohydration | UV irradiation in water | 6-Hydroxy-5,6-dihydro-3-(2-methylpyrimidin-4-yl)benzoic acid | acs.org |
| [2+2] Cycloaddition | UV irradiation with an alkene | Cyclobutane-fused pyrimidine derivative | acs.org |
Thermal Transformations
The thermal stability of pyrimidine derivatives can vary significantly depending on their substitution pattern. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques to study the thermal decomposition of such compounds. researchgate.net For this compound, thermal decarboxylation of the benzoic acid group is a plausible transformation at elevated temperatures, which would yield 2-methyl-4-phenylpyrimidine. The stability of the pyrimidine ring itself is generally high, but decomposition can be initiated at high temperatures, often leading to complex mixtures of products. The degradation of pyrimidines can proceed through ring cleavage. asm.orgpharmacy180.comcreative-proteomics.com
Potential Thermal Reactions
| Reaction Type | Conditions | Potential Product(s) | Reference (Analogous Reactions) |
|---|---|---|---|
| Decarboxylation | High temperature | 2-Methyl-4-phenylpyrimidine and Carbon dioxide | oregonstate.edu |
| Thermal Decomposition | Very high temperature | Complex mixture of smaller molecules due to ring fragmentation | researchgate.net |
Computational Chemistry and Theoretical Investigations of 3 2 Methylpyrimidin 4 Yl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. For a molecule like 3-(2-Methylpyrimidin-4-yl)benzoic acid, methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary choice for theoretical chemists. niscpr.res.inmdpi.com
DFT, particularly with hybrid functionals like B3LYP, is often used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netactascientific.com These methods would allow for the optimization of the molecule's ground-state geometry, providing crucial information on bond lengths, bond angles, and dihedral angles.
Electronic Structure and Molecular Orbital Analysis
A key outcome of quantum chemical calculations is the elucidation of a molecule's electronic structure. This involves analyzing the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are fundamental to understanding chemical reactivity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For related benzoic acid derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. niscpr.res.inmdpi.com A Molecular Electrostatic Potential (MEP) map would further visualize the electron density distribution, highlighting the electrophilic and nucleophilic sites of this compound. niscpr.res.in
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following data is illustrative and based on typical values for similar aromatic acids. Specific experimental or computational data for the target compound is not available.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 3.5 |
Conformational Analysis and Energy Landscapes
The presence of a rotatable single bond between the pyrimidine (B1678525) and benzene (B151609) rings in this compound suggests the possibility of multiple stable conformations (rotamers). Conformational analysis is performed to identify these low-energy structures and to understand the energy barriers separating them.
This analysis typically involves systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. rsc.org This process generates a potential energy surface, or energy landscape, which reveals the most stable conformer(s) and the transition states between them. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. Studies on other bi-aryl systems have shown that the planarity or non-planarity between the rings significantly affects the electronic and physical properties. nih.gov
Prediction of Spectroscopic Parameters
Quantum chemical methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. actascientific.com For this compound, theoretical calculations could provide:
Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be calculated to help assign the vibrational modes observed in experimental spectra. researchgate.netresearchgate.net
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental NMR data. actascientific.com
Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, often from the HOMO to the LUMO. researchgate.net
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes only, as specific published data for the target compound could not be located.)
| Spectroscopic Data | Predicted Range |
| Key IR Stretching Frequencies (cm⁻¹) | C=O: 1700-1680, O-H: 3300-2500, C=N: 1650-1550 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic H: 7.5-8.5, Carboxylic H: 12.0-13.0, Methyl H: 2.5-2.7 |
| UV-Vis λ_max (nm) | 250-300 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations would be invaluable for exploring the conformational flexibility of this compound in a solvent, providing a more realistic picture of its behavior in solution. These simulations can reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the preferred conformation.
Reaction Mechanism Elucidation using Computational Methods
Computational methods can be a powerful tool for investigating potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For instance, theoretical studies could elucidate the mechanism of its synthesis or its potential metabolic pathways by identifying the lowest energy barriers for proposed steps.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge separation often exhibit non-linear optical (NLO) properties, making them of interest for materials science and photonics applications. Computational chemistry allows for the prediction of these properties by calculating the molecular hyperpolarizability (β). researchgate.net For this compound, DFT calculations could determine its potential as an NLO material. The presence of the electron-withdrawing pyrimidine ring and the benzoic acid moiety could lead to interesting NLO characteristics. researchgate.net
Mechanistic Investigations of Biological Activities for 3 2 Methylpyrimidin 4 Yl Benzoic Acid and Its Analogs Non Clinical Focus
Molecular Target Identification and Validation through In Vitro Biochemical Assays (e.g., Enzyme Inhibition Kinetics, Receptor Binding Studies)
The initial step in elucidating the mechanism of action for a novel compound often involves identifying its direct molecular targets. For pyrimidine (B1678525) derivatives, a primary focus has been on their potential as kinase inhibitors. The structural motif of a pyrimidine ring linked to a benzoic acid is a common feature in many kinase inhibitors.
In vitro biochemical assays are crucial for this purpose. These assays typically involve incubating the compound with a purified enzyme or receptor and measuring the compound's ability to inhibit its activity or bind to it. For instance, studies on various pyrimidine analogs have demonstrated their potential to inhibit a range of kinases, including FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia, and extracellular signal-regulated kinases (ERK). nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.
Receptor binding studies are another key in vitro method. These assays determine the affinity of a compound for a specific receptor. For example, some pyrimidine derivatives have been investigated for their binding to G-protein coupled receptors (GPCRs) or other cell surface receptors.
Table 1: Examples of In Vitro Biochemical Assay Data for Pyrimidine Analogs
| Compound/Analog | Target | Assay Type | Result (e.g., IC₅₀) |
|---|---|---|---|
| Pyrimidine-4,6-diamine derivative (Compound 13a) | FLT3 Kinase | Enzyme Inhibition | 13.9 ± 6.5 nM nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 22) | ERK Kinase | Enzyme Inhibition | 2.96 µM (against HepG-2 cells) nih.gov |
| Pyrimidine derivative (L1) | COX-2 | Enzyme Inhibition | High selectivity over COX-1 nih.gov |
This table presents data for analogs of 3-(2-Methylpyrimidin-4-yl)benzoic acid to illustrate the types of data generated in these studies.
Cellular Pathway Modulation and Signal Transduction Studies in Model Cell Lines (In Vitro)
Once a molecular target is identified, the next step is to understand how the compound affects cellular signaling pathways. These studies are typically conducted in cultured cell lines that are relevant to the potential therapeutic application of the compound.
For pyrimidine-based kinase inhibitors, researchers often investigate their impact on downstream signaling pathways. For example, inhibition of FLT3 by a pyrimidine derivative would be expected to block the phosphorylation of its downstream targets, thereby inhibiting cell proliferation and inducing apoptosis in leukemia cells. nih.gov Western blotting is a common technique used to measure the phosphorylation status of key signaling proteins.
Similarly, pyrimidine analogs that inhibit ERK have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines. nih.gov This indicates that these compounds can effectively modulate critical cellular processes that are often dysregulated in cancer.
While no specific cellular pathway modulation data exists for this compound, it is plausible that it could modulate similar pathways if it targets kinases like its analogs.
Elucidation of Molecular Interactions with Biomolecules (e.g., Protein-Ligand Binding, DNA Intercalation)
Understanding the precise molecular interactions between a compound and its biological target is fundamental for rational drug design. Techniques such as X-ray crystallography and molecular docking are invaluable for this purpose.
Molecular docking studies are computational methods used to predict the binding mode of a ligand to a protein. For pyrimidine derivatives, these studies have been used to understand how they fit into the ATP-binding pocket of kinases. nih.govnih.gov These models can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity and selectivity of the compound. For instance, docking studies of pyrimidine-based FLT3 inhibitors have helped to explain their selectivity over other kinases like c-KIT. nih.gov
While no specific molecular interaction studies have been published for this compound, computational modeling could be employed to predict its binding to various kinase targets based on the known structures of its analogs.
Some pyrimidine-containing compounds have also been investigated for their ability to intercalate into DNA, although this is a less common mechanism for this class of molecules.
Phenotypic Screening and Mechanistic Basis of Observed Cellular Responses (In Vitro)
Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular phenotype, without prior knowledge of the molecular target. This method has been instrumental in the discovery of novel drugs. frontiersin.org
For compounds like this compound, a phenotypic screen could involve testing its effect on a panel of cancer cell lines to identify any anti-proliferative activity. If the compound shows activity, further studies would be conducted to determine the underlying mechanism. This could involve gene expression profiling or proteomics to identify changes in cellular pathways.
For example, a study on pyrimidine derivatives identified compounds with anti-inflammatory properties through phenotypic screening that measured the inhibition of lipopolysaccharide (LPS)-stimulated inflammatory responses in monocytic cells. nih.gov Subsequent mechanistic studies revealed that these compounds were selective inhibitors of COX-2. nih.gov
Investigation in Model Organisms for Mechanistic Insights into Biological Processes (e.g., Gene Expression, Cellular Morphology, Non-Clinical Behavioral Changes)
While the focus of this article is non-clinical, in vivo studies in model organisms are a critical step in understanding the biological effects of a compound. These studies can provide insights into the compound's mechanism of action in a more complex biological system.
For instance, a pyrimidine-based EP4 receptor antagonist was evaluated in a rat model of inflammatory pain, demonstrating its in vivo efficacy. nih.gov Such studies can help to validate the in vitro findings and provide a rationale for further development.
Investigations in model organisms can also reveal effects on gene expression, changes in cellular morphology in different tissues, and non-clinical behavioral changes that might be linked to the compound's activity. However, no such studies have been reported for this compound.
Rational Design and Synthesis of Mechanistic Probes
Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on the understanding of the target's structure and the ligand's binding mode. This approach has been widely used in the development of pyrimidine-based inhibitors. nih.govnih.gov
Based on the structure-activity relationships (SAR) of existing pyrimidine analogs, medicinal chemists can design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. For example, by modifying the substituents on the pyrimidine or benzoic acid rings, it is possible to enhance the binding affinity for a specific kinase or improve oral bioavailability.
Mechanistic probes are chemically modified versions of a compound that can be used to study its mechanism of action. For example, a biotinylated or fluorescently-tagged version of this compound could be synthesized to facilitate target identification and binding studies.
Applications of 3 2 Methylpyrimidin 4 Yl Benzoic Acid in Chemical Sciences
As a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of 3-(2-Methylpyrimidin-4-yl)benzoic acid, which contains both a nucleophilic nitrogen heterocycle and a carboxylic acid functional group, establishes it as a highly versatile building block in organic synthesis. These functional groups provide multiple reactive sites for constructing more complex molecular frameworks through various synthetic transformations.
Chemists utilize this compound as a key intermediate in the synthesis of a variety of larger molecules, including pharmaceutically active compounds. For instance, it is a known intermediate in the synthesis of Nilotinib, a medication used to treat chronic myelogenous leukemia. chemicalbook.comresearchgate.net The synthesis involves coupling the pyrimidine (B1678525) moiety with other molecular fragments. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, further expanding its synthetic utility. eurofins.com For example, treatment with thionyl chloride converts the carboxylic acid into a more reactive acid chloride, which can then be reacted with various nucleophiles like alcohols or phenols to form corresponding esters. eurofins.com
Its structural motif is also integral to creating derivatives with potential biological activities. It is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives, which have been investigated as potential antileukemia agents. chemicalbook.comresearchgate.net The synthesis of these complex molecules often involves multi-step reaction sequences where this compound or its close derivatives are introduced as a core structural element. One common synthetic route involves the condensation of a guanidine (B92328) derivative with a dicarbonyl compound to form the pyrimidine ring, followed by hydrolysis to yield the final benzoic acid product. chemicalbook.com
The following table summarizes selected synthetic applications where this compound or its close analogues serve as a crucial building block.
Table 1: Synthetic Applications of this compound and its Derivatives
| Starting Material/Intermediate | Reaction Type | Product | Reference |
|---|---|---|---|
| 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate | Condensation / Hydrolysis | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib Intermediate) | chemicalbook.comresearchgate.net |
| 2-chloro-3-methyl-benzoic acid and 4-methylphenol | Ullmann Reaction | 3-Methyl-2-(4-methylphenoxy)benzoic acid | nih.gov |
| Anthranilic acid and p-aminobenzoic acid | Acetylation / Condensation | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | eurofins.com |
| 4-(4-pyrid-yl)pyrimidine-2-thiol and 3-(bromo-meth-yl)benzoic acid | Nucleophilic Substitution | 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid | nih.gov |
Ligand Design in Transition Metal Catalysis and Coordination Chemistry
In the fields of transition metal catalysis and coordination chemistry, the design of organic ligands is crucial for modulating the properties and reactivity of metal centers. This compound is an excellent candidate for ligand design due to its two distinct coordination sites: the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. This allows it to act as a monodentate, bidentate, or bridging ligand, facilitating the formation of diverse metal complexes with unique structural and electronic properties. nih.govmdpi.com
Research on the coordination behavior of analogous quinazoline (B50416) derivatives, such as 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, has demonstrated the formation of stable complexes with a range of transition metals, including cobalt(II), nickel(II), copper(II), and iron(III). nih.govmdpi.com In these complexes, the ligand typically coordinates to the metal ion through the carboxylate oxygen atoms and a heterocyclic nitrogen atom, acting as a bidentate ligand. nih.govmdpi.com The resulting coordination geometries are often octahedral or square pyramidal, depending on the metal ion and the presence of other co-ligands like water molecules. nih.govmdpi.com
The magnetic and spectral properties of these complexes confirm the coordination environment. For example, the magnetic moment of a Co(II) complex with a similar ligand was found to be 4.86 B.M., which is indicative of an octahedral geometry. nih.govmdpi.com Similarly, a Ni(II) complex exhibited a magnetic moment of 2.95 B.M., also suggesting an octahedral configuration. nih.govmdpi.com These findings highlight the potential of pyrimidine-benzoic acid scaffolds to create well-defined coordination spheres around metal ions, which is a prerequisite for their use in catalysis.
The table below summarizes the characteristics of transition metal complexes formed with a closely related ligand.
Table 2: Transition Metal Complexes with 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid
| Metal Ion | Ligand (L) | Complex Formula | Deduced Geometry | Reference |
|---|---|---|---|---|
| Co(II) | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | [CoL₂(H₂O)₂] | Octahedral | nih.govmdpi.com |
| Ni(II) | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | [NiL₂(H₂O)₂] | Octahedral | nih.govmdpi.com |
| Cu(II) | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | [CuL₂(H₂O)₂] | Octahedral | nih.govmdpi.com |
| V(IV) | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | [VOL₂] | Square Pyramidal | nih.govmdpi.com |
| Fe(III) | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | [FeL₂(H₂O)Cl] | Octahedral | nih.govmdpi.com |
Precursor for Functional Materials (e.g., Metal-Organic Frameworks, Polymeric Systems)
The development of functional materials, particularly Metal-Organic Frameworks (MOFs), relies on the self-assembly of metal ions or clusters with multitopic organic linkers. The bifunctional nature of this compound makes it an ideal organic linker for constructing such porous crystalline materials. The carboxylate group can coordinate with metal centers, while the pyrimidine ring can act as another coordination site, leading to the formation of extended, often porous, three-dimensional networks.
The synthesis of MOFs using ligands structurally analogous to this compound has been successfully demonstrated. For example, ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid and 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid have been used to create a variety of MOFs with different topologies and properties. medchemexpress.comslideshare.net These structures are built by linking metal ions such as Cd(II), Ni(II), and Zn(II) with the N-heterocyclic and carboxylate functionalities of the organic linkers. medchemexpress.comslideshare.net
The resulting frameworks can exhibit diverse and fascinating architectures, including interpenetrating networks. For instance, a MOF constructed from a Cd(II) ion and 3-nitro-4-(pyridin-4-yl)benzoic acid forms a fourfold interpenetrating 3D framework with a diamondoid (dia) topology. medchemexpress.com Another Cd(II)-based MOF with the same ligand resulted in a non-interpenetrating 3D framework with a primitive cubic (pcu) topology. medchemexpress.com The use of a Ni(II) ion with this ligand led to a 2D network with a square lattice (sql) topology. medchemexpress.com These examples underscore the ability of such linkers to form topologically diverse structures, which can be tuned by changing the metal ion or reaction conditions. Some of these materials also exhibit interesting properties like luminescence. nih.gov
Table 3: Examples of MOFs Constructed from Analogous Ligands
| Ligand | Metal Ion | Resulting MOF Topology | Reference |
|---|---|---|---|
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | Fourfold interpenetrating 3D 'dia' | medchemexpress.com |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | Non-interpenetrating 3D 'pcu' | medchemexpress.com |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Ni(II) | 2D 'sql' network | medchemexpress.com |
| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Co(II), Ni(II) | Interpenetrating 2D 'sql' layers | slideshare.net |
| 3-pyrid-4-ylbenzoic acid | Cd(II), K(I) | 3D framework with nanosized channels | nih.gov |
Development of Chemical Probes for Fundamental Biological Research
Chemical probes, especially fluorescent probes, are indispensable tools for visualizing and understanding complex biological processes in real-time. chemicalbook.comnih.gov The rational design of these probes often involves combining a fluorophore (the signaling unit) with a specific recognition moiety (the sensor unit) that can interact with a biological target of interest, such as an enzyme or a small molecule. sigmaaldrich.com
Pyrimidine derivatives are frequently incorporated into the structures of biologically active compounds and probes due to their ability to participate in hydrogen bonding and other molecular interactions. medchemexpress.comsigmaaldrich.com The structure of this compound, containing both a hydrogen-bond-accepting pyrimidine ring and a carboxylate group, presents features that could be exploited in the design of chemical probes. For instance, the pyrimidine moiety could be part of a recognition site for a specific enzyme or receptor, while the benzoic acid provides a convenient handle for attaching a fluorophore or other reporter groups.
However, based on a review of the current scientific literature, there are no specific reports detailing the direct use or development of this compound as a chemical probe for biological research. While the foundational principles of probe design suggest its potential in this area, this application remains largely unexplored. Future research could focus on modifying this scaffold to create novel sensors for biological analytes.
Reagents in Analytical Chemistry Methodologies
In analytical chemistry, reagents and reference standards are of paramount importance for the validation, calibration, and execution of quantitative and qualitative analyses. nih.govlgcstandards.com Reference standards are highly purified compounds that are used as a benchmark against which a sample is compared, ensuring the accuracy and reliability of analytical results, particularly in the pharmaceutical industry. nih.govsigmaaldrich.com
While there is no evidence in the surveyed literature of this compound being used directly as an analytical reagent, such as a titrant or a colorimetric reagent, its derivatives play a crucial role as reference standards. Specifically, the related compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a key intermediate of the drug Nilotinib and is used as a documented impurity reference standard. chemicalbook.com
The availability of such a standard is critical for pharmaceutical quality control. Analytical methods like High-Performance Liquid Chromatography (HPLC) rely on these standards to identify and quantify impurities in drug substances and final drug products. Therefore, while not a reagent in the classical sense, the scaffold of this compound is integral to the production of essential analytical reference materials that support drug safety and quality assurance.
Advanced Analytical Methodologies for Detection, Quantification, and Purification of 3 2 Methylpyrimidin 4 Yl Benzoic Acid
Chromatographic Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Separation
Chromatography is the cornerstone for assessing the purity and purifying 3-(2-Methylpyrimidin-4-yl)benzoic acid. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its versatility and applicability to polar, non-volatile compounds.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the purity of this compound and separating it from process-related impurities. ekb.eg The method typically employs a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egusda.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine (B1678525) and benzene (B151609) rings in the molecule are strong chromophores. upb.ro For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. upb.ro The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Gas chromatography is generally less suitable for the direct analysis of polar, low-volatility carboxylic acids like this compound. researchgate.net Direct injection can lead to poor peak shape and strong adsorption onto the column. researchgate.net To overcome this, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. researchgate.netnih.gov For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an esterifying agent like methanol with an acid catalyst can be employed. nih.gov Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID). researchgate.net GC is particularly useful for detecting volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Supercritical Fluid Chromatography (SFC): Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. While specific applications for this compound are not widely documented, SFC is well-suited for the separation of chiral compounds and isomers, suggesting its potential for resolving any positional isomers of the target compound.
Table 1: Representative HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size ekb.eg |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm usda.gov |
| Injection Volume | 10 µL |
Electrophoretic Methods
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer an alternative approach for the analysis of charged species like this compound. CE provides extremely high separation efficiency and requires minimal sample and solvent volumes. wikipedia.org
Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated in a narrow-bore capillary filled with an electrolyte buffer under the influence of a high voltage electric field. wikipedia.org Separation is based on differences in the charge-to-size ratio of the analytes. For this compound, which contains a carboxylic acid group, analysis is typically performed in an alkaline buffer (e.g., borate (B1201080) buffer, pH > 8). scispace.com In this environment, the carboxylic acid group is deprotonated, giving the molecule a negative charge and allowing it to migrate toward the anode. The high efficiency of CZE allows for excellent resolution of the main compound from closely related impurities. scispace.com Detection is most commonly performed using an on-column UV detector. wikipedia.org The inclusion of additives like cyclodextrins in the buffer can further enhance the separation of isomers or closely related pyrimidine derivatives. nih.govdocumentsdelivered.com
Table 2: Typical Capillary Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Sodium Borate Buffer, pH 9.2 scispace.com |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 254 nm nih.gov |
Advanced Spectroscopic Quantification Methods
While chromatography provides separation, spectroscopic methods are essential for quantification. Beyond standard UV detection coupled with chromatography, direct spectroscopic techniques can be employed for quantification.
UV-Vis Spectrophotometry: Direct UV-Vis spectrophotometry is a simple and rapid method for quantifying this compound in a pure solution. The compound is expected to have a strong UV absorbance due to the conjugated system formed by the benzoic acid and methylpyrimidine rings. researchgate.net A solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax). Quantification is achieved by applying the Beer-Lambert law, typically using a calibration curve generated from standards of known concentration. While fast, this method is non-specific and susceptible to interference from any impurities that absorb at the same wavelength. Therefore, it is best suited for the analysis of relatively pure samples.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily a tool for structural elucidation, can also be used for highly accurate quantification. nih.gov Quantitative ¹H NMR (qNMR) is a primary ratio method, meaning it can determine the amount of a substance without needing a reference standard of the same compound. nih.gov The concentration of this compound can be determined by integrating the area of a specific, well-resolved proton signal (e.g., the methyl protons) and comparing it to the area of a signal from a certified internal standard of known concentration that is added to the sample. nih.gov qNMR is highly specific, as it relies on the unique chemical shifts of the target molecule's protons, and it provides a direct measure of molar concentration.
Table 3: Comparison of Spectroscopic Quantification Methods
| Feature | UV-Vis Spectrophotometry | Quantitative ¹H NMR (qNMR) |
|---|---|---|
| Principle | Measures light absorbance at a specific wavelength. | Measures the ratio of integrated proton signal areas. nih.gov |
| Specificity | Low; prone to interference from UV-active impurities. | High; based on unique chemical shifts. |
| Reference Standard | Requires a certified standard of the analyte. | Requires a certified internal standard (can be a different compound). nih.gov |
| Sensitivity | High (typically µg/mL range). | Moderate (typically mg/mL range). |
| Key Advantage | Simplicity, speed, and low cost. | High precision and accuracy; a primary method. |
Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification (Non-Clinical)
For the analysis of trace-level impurities or for identifying transformation products in non-clinical studies, the combination of a separation technique with mass spectrometry (MS) provides unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the definitive technique for trace analysis. mdpi.com An HPLC system separates the components of a mixture, which are then introduced into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically operating in negative ion mode to deprotonate the carboxylic acid [M-H]⁻. psu.edu The tandem mass spectrometer (e.g., a triple quadrupole) first selects the parent ion (the [M-H]⁻ ion of the target compound). This ion is then fragmented through collision-induced dissociation (CID), and specific fragment ions are monitored. nih.gov This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and sensitive, allowing for quantification at very low levels (ng/mL or pg/mL). mdpi.com It is the ideal method for identifying and quantifying trace impurities and for non-clinical metabolite identification, where the characteristic fragmentation pattern helps to elucidate the structure of unknown metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to standard GC, GC-MS analysis of this compound requires prior derivatization to increase volatility. nih.govnih.gov The separated derivatives are then ionized, typically by electron ionization (EI), which creates a unique and reproducible fragmentation pattern. jeol.com This fragmentation pattern, or mass spectrum, acts as a "chemical fingerprint" that can be compared against spectral libraries (like NIST) for positive identification of the compound and its related substances. jeol.com GC-MS is highly effective for identifying unknown volatile and semi-volatile impurities that may be present in the sample. researchgate.net
Table 4: Illustrative LC-MS/MS Method for Trace Analysis
| Parameter | Condition |
|---|---|
| Separation | HPLC (as described in Table 1) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Analyzer | Triple Quadrupole Mass Spectrometer |
| Capillary Voltage | -4.0 kV |
| Mode | Selected Reaction Monitoring (SRM) |
| Parent Ion (Q1) | m/z corresponding to [M-H]⁻ of the analyte |
| Fragment Ion (Q3) | A specific, stable fragment ion produced by CID |
| Application | Trace impurity quantification, metabolite identification mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 3 2 Methylpyrimidin 4 Yl Benzoic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in drug design, offering insights into the mechanism of action and allowing for the prediction of activity for novel molecules, thereby reducing the need for extensive and costly laboratory screening. nih.govsysrevpharm.org
For derivatives of 3-(2-methylpyrimidin-4-yl)benzoic acid, a QSAR study would involve the generation of a dataset of analogs with experimentally determined biological activities (e.g., IC₅₀ values against a specific enzyme or receptor). For each molecule, a wide range of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Which describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Such as atomic partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic interactions.
Steric descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule and its potential for steric hindrance at a binding site. nih.gov
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a model that correlates a selection of these descriptors with the observed biological activity. nih.govsysrevpharm.org For instance, a QSAR analysis performed on a series of pyrimidine (B1678525) derivatives targeting the VEGFR-2 receptor utilized MLR and ANN to create predictive models for anticancer activity. nih.gov The resulting QSAR equation provides a quantitative basis for understanding which structural features are critical for activity.
Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Example Descriptor | Information Provided | Potential Influence on Activity |
| Electronic | Partial Charge on Pyrimidine N1 | Electron density at a potential hydrogen bond acceptor site. | Modulates strength of interaction with target protein. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Influences binding pocket fit and dispersion forces. |
| Topological | Wiener Index | Describes molecular branching and compactness. | Relates to overall molecular shape and accessibility. |
| Hydrophobic | LogP (Octanol/Water Partition) | Lipophilicity of the molecule. | Affects membrane permeability and hydrophobic interactions. |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons in reactions or interactions. |
Correlation of Structural Modifications with Non-Clinical Biological Activity Profiles
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govresearchgate.net By systematically modifying the core structure of this compound and evaluating the non-clinical biological activity of the resulting analogs, a detailed Structure-Activity Relationship (SAR) can be established.
Key regions for modification on the this compound scaffold include:
The Pyrimidine Ring: Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated that substitutions on the pyrimidine ring significantly impact potency. acs.org For example, introducing a methyl group at the 5-position of the pyrimidine ring led to a twofold increase in potency (IC₅₀ = 70 nM) compared to the unsubstituted analog. acs.org Conversely, moving the methyl group to the 6-position resulted in a threefold decrease in potency (IC₅₀ = 210 nM). acs.org This highlights the sensitivity of the binding interaction to the placement of even small alkyl groups.
The Benzoic Acid Moiety: The carboxylic acid group is a key feature, likely acting as a hydrogen bond donor and/or acceptor or forming salt bridge interactions with basic residues (like arginine or lysine) in a protein's active site. Modifications here, such as conversion to esters or amides, would drastically alter these interactions.
The Phenyl Ring: Substituents on the phenyl ring can influence electronic properties and provide additional interaction points. For instance, in a series of 3-methylquinazolinone derivatives (structurally related to pyrimidines), adding a fluorine atom to a connected phenyl ring significantly enhanced antiproliferative activity against several cancer cell lines. nih.gov
Table 2: SAR of Pyrimidine Analog Modifications and Impact on Biological Activity
| Parent Scaffold | Modification | Effect on Biological Activity (Example Target: Kinase) | Reference IC₅₀ | Modified IC₅₀ |
| 2,4-Disubstituted Pyrimidine | Add 5-methyl group to pyrimidine | ~2-fold increase in potency | 150 nM | 70 nM acs.org |
| 2,4-Disubstituted Pyrimidine | Add 6-methyl group to pyrimidine | ~3-fold decrease in potency | 70 nM | 210 nM acs.org |
| Phenyl Ring Moiety | Add 3-fluoro substituent | Increased antiproliferative activity | 8.47 µM | 2.55 µM nih.gov |
| Benzoic Acid Moiety | Convert -COOH to -COOCH₃ (Ester) | Loss of key H-bond/ionic interaction, likely decreases activity | - | - |
| 2-Methyl Group | Replace -CH₃ with -CF₃ | Increased electron-withdrawing character, may alter pKa and interactions | - | - |
Impact of Substituents on Chemical Reactivity and Spectroscopic Signatures
Substituents added to the this compound scaffold directly influence its electron distribution, which in turn affects its chemical reactivity and how it interacts with electromagnetic radiation (its spectroscopic signature).
Chemical Reactivity:
Acidity: The pKa of the benzoic acid is sensitive to substituents on the phenyl ring. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) will stabilize the conjugate base (carboxylate anion) through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (e.g., methoxy, amino) will decrease acidity.
Reactivity of the Pyrimidine Ring: The pyrimidine ring is electron-deficient. The presence of the 2-methyl group (electron-donating) slightly reduces this deficiency. The reactivity of the ring towards nucleophilic aromatic substitution can be further modulated by other substituents.
Spectroscopic Signatures: The structural changes can be monitored using various spectroscopic techniques.
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of protons and carbons are highly sensitive to the electronic environment. An electron-withdrawing group on the benzoic acid ring will cause the aromatic protons and carbons to shift downfield (to a higher ppm value). The chemical shift of the carboxylic acid proton is also diagnostic of the electronic environment and hydrogen bonding.
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching vibration of the benzoic acid is a key indicator of the electronic effects of substituents. Electron-withdrawing groups increase the force constant of the C=O bond, shifting its absorption to a higher frequency (wavenumber). Steric effects from ortho-substituents can also influence bond angles and rotations, which is observable in crystallographic and spectroscopic data. nih.govresearchgate.net
Table 3: Predicted Spectroscopic Shifts for Substituted this compound Analogs
| Substituent on Phenyl Ring (para to COOH) | Electronic Effect | Expected ¹H-NMR Shift (Aromatic Protons) | Expected IR Shift (C=O stretch) |
| -NO₂ | Strong Electron-Withdrawing | Downfield (Higher ppm) | Higher Wavenumber |
| -Cl | Moderate Electron-Withdrawing | Downfield (Higher ppm) | Higher Wavenumber |
| -H (unsubstituted) | Neutral Reference | Reference Value | Reference Value |
| -OCH₃ | Strong Electron-Donating | Upfield (Lower ppm) | Lower Wavenumber |
Fragment-Based and Scaffold-Hopping Approaches in Analog Design
Modern drug discovery often employs strategies like fragment-based design and scaffold hopping to explore novel chemical space and identify leads with improved properties. niper.gov.in
Fragment-Based Approaches: In this strategy, the this compound molecule can be deconstructed into its constituent fragments:
The 2-methylpyrimidine (B1581581) fragment.
The 3-carboxy-phenyl fragment.
These fragments can be screened individually for weak binding to a biological target. If they bind, they can be grown or linked together to create more potent, high-affinity ligands. This approach allows for efficient exploration of the chemical space around the core structure.
Scaffold-Hopping: Scaffold hopping is a powerful strategy used to replace the central core of a molecule (the scaffold) with a structurally different one while preserving the essential pharmacophoric features responsible for biological activity. nih.gov This is often done to escape patent-protected chemical space or to improve properties like solubility, metabolic stability, or synthetic accessibility. niper.gov.in
For this compound, potential scaffold hops could include:
Heteroatom Replacement: Replacing the pyrimidine core with other nitrogen-containing heterocycles like a pyridine, quinazoline (B50416), or triazine ring. niper.gov.in
Ring System Alteration: Replacing the pyrimidine with a different ring system that can present the key substituents (the methyl group and the benzoic acid linkage) in a similar spatial orientation. A study on DPP-4 inhibitors successfully used scaffold hopping to move from a uracil (B121893) scaffold to a xanthine (B1682287) scaffold, both incorporating benzoic acid moieties. nih.gov
Table 4: Potential Scaffold Hops for the this compound Core
| Original Scaffold | Potential Replacement Scaffold | Rationale |
| Pyrimidine | Quinazoline | A fused bicyclic system that is also a common pharmacophore and can maintain similar vectoral properties. nih.gov |
| Pyrimidine | 1,2,4-Triazolopyridine | Blocks a potential site of metabolism by adding a nitrogen atom, potentially improving metabolic stability. niper.gov.in |
| Pyrimidine | Pyridine | A simpler monocyclic heteroaromatic ring that can serve as a bioisosteric replacement. |
| Benzoic Acid Phenyl Ring | Thiophene or Furan Ring | Replaces the phenyl ring with a five-membered heterocycle to alter physicochemical properties like solubility and lipophilicity. |
By applying these advanced design strategies, medicinal chemists can systematically evolve the this compound structure to generate novel analogs with potentially superior therapeutic profiles.
Emerging Research Directions and Future Perspectives on 3 2 Methylpyrimidin 4 Yl Benzoic Acid
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Future research will likely focus on developing quantitative structure-activity relationship (QSAR) models to predict the biological activities of 3-(2-Methylpyrimidin-4-yl)benzoic acid derivatives. nih.govresearchgate.net By analyzing how structural modifications influence activity, these models can guide the synthesis of more potent and selective compounds. researchgate.netresearchgate.net For instance, 2D and 3D-QSAR models have been successfully used to investigate the structural requirements for pyrimidine-linked benzimidazole (B57391) derivatives as anticancer agents. researchgate.net Similarly, ML algorithms, including multiple linear regression (MLR) and artificial neural networks (ANN), have been employed to predict the anti-inflammatory activity of other pyrimidine (B1678525) derivatives, with ANN models often showing superior predictive power due to their ability to handle complex, nonlinear relationships. nih.gov
| Predictive Model Type | Application for Pyrimidine Derivatives | Potential for this compound | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting anticancer and anti-inflammatory activity; identifying structural requirements for activity. | To predict various biological activities and guide the design of new derivatives. | nih.govresearchgate.netresearchgate.net |
| ANN (Artificial Neural Network) | Modeling nonlinear relationships between structure and activity, showing high predictive accuracy for VEGFR-2 inhibition. | To create highly accurate predictive models for its biological properties. | nih.gov |
| MLR (Multiple Linear Regression) | Establishing linear models for biological activity prediction. | To provide baseline predictive models for its activity. | nih.gov |
| Reaction Prediction Algorithms | Predicting outcomes of complex chemical reactions and suggesting synthetic routes. | To identify novel and efficient synthetic pathways and predict potential side products. | cam.ac.uknih.gov |
Exploration of Novel Synthetic Pathways and Sustainable Production
The synthesis of pyrimidine derivatives is an area of intense research, with a growing emphasis on green and sustainable chemistry. rasayanjournal.co.innih.govpowertechjournal.com Future efforts concerning this compound will likely move away from traditional methods that often involve hazardous solvents and reagents, focusing instead on more eco-friendly and efficient alternatives. rasayanjournal.co.inpowertechjournal.com
Key areas of exploration include:
Microwave-Assisted and Ultrasonic Synthesis: These techniques offer significant advantages, such as shorter reaction times, higher yields, and purer products, while reducing energy consumption. rasayanjournal.co.inijper.org Microwave heating, for example, has been successfully used to synthesize pyrimidines via the condensation of chalcones with urea. ijper.org
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which enhances efficiency and reduces waste. rasayanjournal.co.in
Green Catalysts: The development and use of reusable and non-toxic catalysts, such as nanocatalysts (e.g., TiO2-SiO2, nanocrystalline MgO) and biocatalysts, are central to sustainable synthesis. powertechjournal.comeurekaselect.com These catalysts can improve reaction efficiency and simplify workup procedures. rasayanjournal.co.inpowertechjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent, or using green solvents like water or ionic liquids, minimizes environmental impact and can lead to cleaner reactions with easier product separation. rasayanjournal.co.innih.gov
For a compound like this compound, these approaches could lead to more cost-effective and environmentally benign production methods, which is crucial for both academic research and potential industrial applications. mdpi.com For instance, a method for synthesizing a related compound, 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid, involves a straightforward hydrolysis step from its ethyl ester. chemicalbook.com Adapting such efficient final steps in combination with greener methods for intermediate synthesis represents a promising future direction.
| Sustainable Synthesis Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Shorter reaction times, higher yields, cleaner products. | rasayanjournal.co.inijper.org |
| Ultrasonic Synthesis | Uses ultrasonic waves to promote chemical reactions. | Increased reaction rates and yields. | rasayanjournal.co.innih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form a product. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.in |
| Green Catalysts | Employs reusable, non-toxic, or biodegradable catalysts (e.g., nanocatalysts, biocatalysts). | High efficiency, reduced environmental impact, catalyst recyclability. | nih.govpowertechjournal.comeurekaselect.com |
| Solvent-Free or Green Solvents | Conducts reactions without solvents or in environmentally benign solvents like water. | Reduced pollution, easier purification, improved safety. | rasayanjournal.co.innih.govpowertechjournal.com |
Uncovering Untapped Mechanistic Insights in Biological Systems
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govorientjchem.orgresearchgate.net A key future direction for this compound is the detailed elucidation of its mechanisms of action in various biological systems.
Given its structure, this compound could be investigated as an inhibitor of various enzymes, such as kinases, which are common targets for pyrimidine-based drugs. frontiersin.orgrsc.org For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to act as potent inhibitors of protein tyrosine kinases like Bcr-Abl by competing with ATP for its binding site. rsc.org Similarly, other pyrimidine derivatives have been designed to inhibit Aurora kinases, leading to a reduction in oncoproteins like cMYC and MYCN. acs.org
Future research could employ a range of techniques to uncover these mechanisms:
Enzymatic Assays: To directly measure the inhibitory activity of the compound against a panel of purified enzymes, such as various kinases or dynamin GTPase. acs.orgnih.gov
Cell-Based Assays: To assess the compound's effect on cellular processes like proliferation, apoptosis, and cell cycle progression in relevant cell lines (e.g., cancer cells). acs.org
Molecular Docking and Simulation: Computational studies can predict how this compound binds to the active site of a target protein, providing insights into the specific interactions that drive its inhibitory activity. nih.gov This has been used to understand how aminopyrimidine analogues target the pleckstrin homology (PH) domain of dynamin I. nih.gov
Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound in complex with its biological target, offering definitive proof of its binding mode.
By understanding the specific molecular targets and pathways modulated by this compound, researchers can better rationalize its observed biological effects and guide the development of derivatives with improved potency and selectivity. frontiersin.org
Potential in Advanced Material Science and Catalysis
Beyond its biological potential, the structural features of this compound make it a compelling candidate for applications in material science and catalysis. The presence of both a nitrogen-containing heterocyclic ring (pyrimidine) and a carboxylic acid group allows it to function as a versatile building block, or "linker," for creating complex supramolecular structures. researchgate.net
A significant area of future research is its use in the synthesis of Metal-Organic Frameworks (MOFs) . nih.govnih.govosti.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The pyrimidine and carboxylate groups on the compound can coordinate with metal centers in various ways, potentially leading to MOFs with novel topologies and properties. nih.govnih.gov Structurally similar ligands, such as 3-pyridin-4-yl-benzoic acid, have been used to create 3-D MOFs with new net topologies. osti.gov
These materials could have applications in:
Gas Storage and Separation: The porous nature of MOFs makes them suitable for capturing and storing gases like carbon dioxide. researchgate.net
Catalysis: MOFs can act as heterogeneous catalysts, with the framework providing a stable and accessible platform for catalytic sites. researchgate.net
Adsorption: Pyrimidine derivatives have been studied for their ability to adsorb heavy metals, suggesting that MOFs based on this compound could be used for environmental remediation. novapublishers.com
Enzyme Immobilization: MOFs provide protective environments for enzymes, enhancing their stability and reusability for industrial biocatalysis. mdpi.com
Furthermore, the pyrimidine moiety itself can be part of catalytically active systems. researchgate.net Research into the catalytic properties of both the standalone molecule and the materials derived from it represents a promising and largely unexplored frontier.
Cross-Disciplinary Research Initiatives and Collaborations
The full potential of this compound can only be realized through extensive cross-disciplinary research and collaboration. The diverse applications outlined in the preceding sections necessitate the combined expertise of scientists from various fields:
Chemistry and Computer Science: The development of predictive AI/ML models for chemical synthesis and activity requires a close partnership between synthetic organic chemists and data scientists. nih.govresearchgate.net
Medicinal Chemistry and Biology: Designing and evaluating the compound for therapeutic applications involves a continuous feedback loop between medicinal chemists who synthesize derivatives and biologists who test their activity and elucidate their mechanisms of action. nih.govresearchgate.net
Chemistry and Materials Science: The creation and characterization of novel materials like MOFs require collaboration between synthetic chemists and materials scientists who can analyze their structural and functional properties. mdpi.com
Pharmacology and Clinical Medicine: Should the compound show promise as a therapeutic agent, its progression towards clinical use would involve pharmacologists, toxicologists, and medical doctors to conduct preclinical and clinical trials.
Future initiatives should focus on building research consortia that bring together academic and industrial partners. Such collaborations can bridge the gap between fundamental discovery and real-world application, accelerating the translation of research findings into new technologies, materials, and medicines. The journey from a single molecule to a valuable product is complex and requires a multifaceted, collaborative approach.
Q & A
Q. What are the common synthetic routes for 3-(2-Methylpyrimidin-4-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with benzoic acid precursors. Key steps include:
- Suzuki-Miyaura Cross-Coupling : Reacting 2-methylpyrimidin-4-yl boronic acid with 3-bromobenzoic acid under palladium catalysis. Optimize conditions using anhydrous solvents (e.g., DMF) and inert atmospheres to improve yield .
- Oxidation of Aldehyde Intermediates : Convert 3-(2-methylpyrimidin-4-yl)benzaldehyde to the benzoic acid derivative using KMnO₄ or RuO₄ in acidic conditions. Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate pure product.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
Q. How does the pyrimidinyl substituent influence the acidity and solubility of benzoic acid derivatives?
- Methodological Answer : The electron-withdrawing pyrimidinyl group increases acidity by stabilizing the deprotonated carboxylate via resonance. Measure pKa using potentiometric titration (expected pKa ~2.5–3.0). Solubility in polar solvents (e.g., DMSO, methanol) is enhanced due to hydrogen bonding from the pyrimidine nitrogen atoms. Conduct solubility assays at varying pH levels .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare results with crystallographic data .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameterize the pyrimidine ring for π-π stacking and hydrogen bonding .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution refinement. Adjust parameters for thermal displacement (ADPs) and hydrogen bonding networks .
- Twinned Data Analysis : Apply the ROTAX algorithm in SHELXD to deconvolute overlapping reflections in twinned crystals .
- Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) using PLATON or Mercury .
Q. What are the best practices for assessing the compound's stability under various storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC every 30 days.
- Light Sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation products using LC-MS .
- Moisture Control : Use Karl Fischer titration to quantify water content in hygroscopic samples .
Q. How does this compound interact with biological targets, and what assays are used to study this?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values correlate with pyrimidine binding affinity .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer :
- Reaction Scalability : Replace Pd(PPh₃)₄ with cheaper catalysts (e.g., Pd/C) for cross-coupling. Optimize stirring rate and temperature uniformity in batch reactors .
- Purification : Switch from column chromatography to continuous crystallization (e.g., mixed-suspension mixed-product removal) to reduce solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
